molecular formula C8H6N2O3 B14270545 5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione CAS No. 138610-39-6

5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione

Cat. No.: B14270545
CAS No.: 138610-39-6
M. Wt: 178.14 g/mol
InChI Key: JNRSDRFIAXLSIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione is a heterocyclic compound that features both a furan ring and an imidazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the most common methods for synthesizing imidazolidine-2,4-dione derivatives, including 5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione, is the Bucherer–Bergs reaction. This multicomponent reaction involves the condensation of an aldehyde or ketone with potassium cyanide and ammonium carbonate in aqueous ethanol at elevated temperatures (60–70°C) . This method is favored for its simplicity and efficiency in producing 5-substituted and 5,5-disubstituted hydantoins.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of the Bucherer–Bergs reaction can be scaled up for industrial applications. The reaction’s robustness and the availability of starting materials make it suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution on the furan ring can yield halogenated or nitrated derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the imidazolidine-2,4-dione moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione is unique due to its combination of a furan ring and an imidazolidine-2,4-dione moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and development.

Properties

CAS No.

138610-39-6

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

5-(furan-3-ylmethylidene)imidazolidine-2,4-dione

InChI

InChI=1S/C8H6N2O3/c11-7-6(9-8(12)10-7)3-5-1-2-13-4-5/h1-4H,(H2,9,10,11,12)

InChI Key

JNRSDRFIAXLSIW-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C=C2C(=O)NC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.